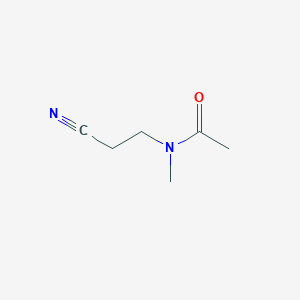

N-(2-cyanoethyl)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanoethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(9)8(2)5-3-4-7/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWNWBDQUDOFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365798 | |

| Record name | N-(2-cyanoethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-90-3 | |

| Record name | N-(2-cyanoethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N 2 Cyanoethyl N Methylacetamide

Characteristic Reaction Pathways

The presence of both a nitrile and an amide functionality allows for a range of reactions, including condensations, nucleophilic substitutions, and cyclizations.

The carbon atom adjacent to the nitrile group (the α-carbon) in N-(2-cyanoethyl)-N-methylacetamide is activated and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion can then participate in condensation reactions with other electrophilic species. A classic example of such a reaction is the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. wikipedia.orgnumberanalytics.com While this compound is not a dinitrile, the principle of α-carbon activation is fundamental to its potential condensation chemistry.

In the presence of a suitable base, the α-carbon of this compound can be deprotonated. The resulting nitrile anion is a potent nucleophile. pearson.com This anion can, in principle, react with various electrophiles. For instance, an intermolecular self-condensation, a variation of the Thorpe reaction, could occur where the carbanion of one molecule attacks the electrophilic nitrile carbon of another, leading to the formation of a β-enaminonitrile dimer. wikipedia.org

Table 1: General Conditions for Base-Catalyzed Condensation of Nitriles

| Reaction Type | Base | Solvent | General Product |

| Intermolecular Condensation | Sodium ethoxide, LDA | Ethanol (B145695), THF | β-Enaminonitrile |

| Intramolecular (Thorpe-Ziegler) | Sodium hydride, Potassium tert-butoxide | Toluene, DMF | Cyclic α-cyanoenamine |

Note: This table represents general conditions for nitrile condensations and can be extrapolated to predict the behavior of this compound.

The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom. This makes it susceptible to attack by nucleophiles. chemguide.co.uklibretexts.org This reactivity is analogous to that of the carbonyl carbon in aldehydes and ketones. libretexts.org

A common reaction of nitriles is their hydrolysis to carboxylic acids, which proceeds via a nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. pearson.comdntb.gov.ua Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. pearson.comlibretexts.org In basic hydrolysis, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. nih.gov In both cases, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid. pearson.com For this compound, hydrolysis would ultimately yield 4-(methylamino)-4-oxobutanoic acid.

The bifunctional nature of this compound makes it a potential precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization can occur through the reaction between the nitrile group and the acetamide (B32628) moiety, or through reactions involving the activated α-carbon.

A significant application of related β-cyano amides is in the synthesis of substituted 2-pyridones. researchgate.netorganic-chemistry.orgsciforum.net Through an intramolecular cyclization, likely base-catalyzed, the activated α-carbon can attack the carbonyl carbon of the acetamide group. Subsequent dehydration would lead to the formation of a six-membered heterocyclic ring. In the case of this compound, this would theoretically lead to the formation of 1,4-dimethyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. The feasibility of this pathway depends on the relative reactivity of the intramolecular versus potential intermolecular reactions.

Table 2: Potential Heterocyclic Products from this compound Cyclization

| Reactant Moiety 1 | Reactant Moiety 2 | Proposed Product | Reaction Type |

| α-Carbonion | Amide Carbonyl | 1,4-dimethyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile | Intramolecular Condensation |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions provides insight into the factors controlling product formation and stability.

As previously mentioned, the nitrile group's carbon atom is an electrophilic center. chemguide.co.uklibretexts.org The polarization of the C≡N bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, is the key to its reactivity with nucleophiles.

In nucleophilic addition reactions, the approach of the nucleophile to the linear nitrile group is sterically less hindered compared to the trigonal planar arrangement of a carbonyl group. The initial attack of a nucleophile results in the formation of a transient, sp²-hybridized imine anion. libretexts.org This intermediate is then typically protonated in a subsequent step. For example, in the acid-catalyzed hydrolysis of this compound, the mechanism would proceed as follows:

Protonation of the nitrile nitrogen: This increases the electrophilicity of the nitrile carbon.

Nucleophilic attack by water: A water molecule attacks the activated nitrile carbon.

Deprotonation: Loss of a proton from the water moiety yields a tautomer of an amide, an imidic acid.

Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate.

Hydrolysis of the amide: The newly formed primary amide would then undergo standard acid-catalyzed hydrolysis to the corresponding carboxylic acid and ammonium (B1175870) ion.

The N-methylacetamide group exerts a significant electronic and steric influence on the reactivity of the molecule. Electronically, the amide group is weakly electron-withdrawing, which can have a modest effect on the acidity of the α-protons and the electrophilicity of the nitrile carbon.

Perhaps more importantly, the acetamide group can influence the stability of reaction intermediates through intramolecular interactions. For instance, in a cyclization reaction, the geometry and conformational flexibility of the ethyl bridge connecting the nitrile and amide groups will determine the favorability of ring formation. The formation of five- or six-membered rings is generally favored due to lower ring strain. chegg.com

During hydrolysis, the N-methylacetamide group itself is also a site of reaction. The mechanism of acid-catalyzed hydrolysis of an amide like N-methylacetamide involves: pearson.com

Protonation of the carbonyl oxygen: This activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxygen to the nitrogen atom, making the amine a better leaving group.

Cleavage of the C-N bond: The tetrahedral intermediate collapses, expelling the N-methylamine as the leaving group and forming the carboxylic acid.

The presence of the nitrile group in this compound could potentially influence the rate of amide hydrolysis compared to a simple N-alkylacetamide due to its electron-withdrawing nature.

Comprehensive Search Reveals No Available Data on the Kinetics and Energetics of this compound Transformations

A thorough and extensive search of scientific literature and chemical databases has revealed no specific research findings, kinetic data, or energetic parameters for the transformations of the chemical compound this compound. Despite a comprehensive investigation aimed at uncovering detailed information regarding its reaction rates, activation energies, and thermodynamic properties, no studies dedicated to the kinetic and energetic analysis of this particular molecule are publicly available.

The search encompassed various databases and research platforms, targeting scholarly articles and papers that might contain even tangential information on the subject. However, the inquiries yielded no relevant results that would allow for a scientifically accurate and detailed discussion as outlined in the requested article structure.

While research exists on the kinetics and reaction mechanisms of structurally related but distinct compounds, such as N-methylacetamide, this information is not directly applicable to this compound. Adhering to the strict requirement of focusing solely on the specified compound, no data can be presented.

Therefore, section "3.3. Kinetics and Energetics of this compound Transformations" cannot be developed at this time due to the absence of foundational research data. Further experimental investigation into the reactivity of this compound would be required to generate the necessary kinetic and energetic information.

N 2 Cyanoethyl N Methylacetamide As a Key Synthetic Intermediate for Advanced Chemical Structures

Precursor in Heterocyclic Chemistry Leveraging Cyanoacetamide Reactivity

The reactivity of the cyanoacetamide moiety within N-(2-cyanoethyl)-N-methylacetamide is central to its utility in synthesizing a variety of heterocyclic systems. The activated methylene (B1212753) group adjacent to the cyano function, coupled with the reactivity of the nitrile group itself, provides multiple avenues for cyclization reactions.

This compound serves as a readily available starting material for the synthesis of several important classes of nitrogen-containing heterocycles.

Pyridones: This compound is utilized in the synthesis of highly substituted 2-pyridones. nih.gov For instance, through multicomponent reactions involving aromatic aldehydes and other active methylene compounds, various 2-oxo-pyridine-3-carbonitriles can be prepared. nih.gov These reactions often proceed in the presence of a base like piperidine (B6355638) and in a suitable solvent such as ethanol (B145695) under reflux. nih.govnih.gov The general applicability of cyanoacetamides in forming the pyridone ring system is a well-established synthetic strategy. orientjchem.orgorganic-chemistry.org

Benzimidazoles: The synthesis of 2-(cyanomethyl)benzimidazoles can be achieved through the condensation of o-phenylenediamines with cyanoacetic acid derivatives. google.comgoogle.com While not a direct use of this compound, the underlying cyanoacetamide chemistry is analogous. These reactions are typically performed at high temperatures in an inert solvent. google.comgoogle.com The resulting benzimidazole (B57391) derivatives are themselves important scaffolds in medicinal chemistry. encyclopedia.pubnih.gov

Pyrazoles: A notable application of this compound is in the one-pot, three-component synthesis of 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones. arkat-usa.org In this process, this compound reacts with an aryl aldehyde and hydrazine (B178648) hydrate (B1144303) in the presence of a base like triethylamine. arkat-usa.org The reaction proceeds through a Knoevenagel condensation followed by cyclization with hydrazine. arkat-usa.org The pyrazole (B372694) core is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov

Triazoles: The cyano group in structures derived from cyanoacetamides can be a precursor to triazole rings. For example, the reaction of nitriles with sodium azide (B81097) can lead to the formation of tetrazoles, a class of triazoles. nih.gov More complex triazole-containing fused systems can also be synthesized, where the initial framework is built using cyano-containing intermediates. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Cyanoacetamide Precursors

| Heterocycle | Synthetic Method | Key Reagents | Reference(s) |

|---|---|---|---|

| Pyridones | Multicomponent reaction | Aromatic aldehydes, Malononitrile, Piperidine | nih.govnih.gov |

| Benzimidazoles | Condensation | o-Phenylenediamines, Cyanoacetic esters | google.comgoogle.com |

| Pyrazoles | One-pot, three-component reaction | Aryl aldehydes, Hydrazine hydrate, Triethylamine | arkat-usa.org |

| Triazoles | Cycloaddition/Condensation | Sodium azide, Diazomethane | nih.govnih.gov |

Beyond simple heterocyclic systems, this compound and its derivatives are instrumental in constructing more complex, fused heterocyclic architectures. These structures are of significant interest due to their prevalence in natural products and medicinally important compounds. nih.govresearchgate.net The synthesis of pyrazolo[3,4-c]pyrazoles is a prime example where a fused system is generated. arkat-usa.org Additionally, derivatives of cyanoacetamide can be used to create fused systems like chromeno[3,4-c]pyridines through Michael addition reactions. orientjchem.org The general strategy often involves the initial formation of a monocyclic heterocycle which then undergoes further annulation reactions to build the fused structure. researchgate.netnih.gov

Application in the Construction of Complex Organic Molecules

The utility of this compound extends to the synthesis of complex organic molecules with specific biological or agricultural applications.

The heterocyclic systems derived from this compound are often key scaffolds in medicinal chemistry. Pyridone, pyrazole, and benzimidazole cores are present in a multitude of bioactive compounds. nih.govnih.govnih.gov For example, 2-pyridone derivatives have been investigated as potential anticancer agents. nih.govnih.gov Similarly, pyrazole-containing compounds are known to exhibit a wide range of biological activities. nih.gov The synthesis of novel triazole derivatives has also been pursued to develop new anti-inflammatory and analgesic agents. nih.gov The ability to readily synthesize these core structures from precursors like this compound is therefore highly valuable in drug discovery programs. scbt.comresearchgate.net

Table 2: Bioactive Scaffolds Derived from Cyanoacetamide Chemistry

| Scaffold | Potential Biological Activity | Synthetic Precursor | Reference(s) |

|---|---|---|---|

| Pyridone | Anticancer | 2-Cyano-N-substituted acetamide (B32628) | nih.govnih.gov |

| Pyrazole | Pharmaceutical and biochemical applications | 2-Cyano-N-methylacetamide | arkat-usa.orgnih.gov |

| Benzimidazole | Antibacterial, Antiprotozoal | o-Phenylenediamines, Cyanoacetic acid derivatives | nih.gov |

| Triazole | Anti-inflammatory, Analgesic | 3-(1H-benzo[d] arkat-usa.orgnih.govcolab.wstriazol-1-yl)propanonitrile | nih.gov |

The pyrazole ring system, accessible from this compound, is a key component in several agrochemicals. nih.gov For instance, pyrazoles are used in herbicides and insecticides. nih.gov The development of efficient synthetic routes to functionalized pyrazoles is therefore important for the agrochemical industry. arkat-usa.orgscbt.com

The synthesis of analogues of complex natural products is a significant area of organic chemistry, often aimed at creating compounds with improved or novel biological activities. rsc.orgnih.gov While direct total synthesis of natural products like Lycopodium alkaloids and quadrigemine A is a complex endeavor, the heterocyclic cores that can be constructed using cyanoacetamide chemistry are relevant to the synthesis of simplified analogues or fragments of these intricate structures. nih.govnih.gov For example, the indole (B1671886) and pyrrolidine (B122466) moieties found in quadrigemine A are types of nitrogen-containing heterocycles whose synthesis can be approached using versatile building blocks. nih.gov The general strategies for natural product analogue synthesis often involve the creative application of robust synthetic methodologies for constructing key structural motifs. rsc.org

Utilization in Materials Science Research for Polarity and Reactivity Modulation

Information not available.

Theoretical and Computational Chemistry Studies of N 2 Cyanoethyl N Methylacetamide

Quantum Chemical Calculations and Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to predict and analyze the properties of N-(2-cyanoethyl)-N-methylacetamide. These methods allow for a detailed examination of its molecular geometry, electronic structure, and energetic and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP are commonly used in conjunction with a suitable basis set to accurately model the system.

Ab Initio Computational Methods for Energetic and Spectroscopic Predictions

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting the energetic and spectroscopic properties of this compound. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be utilized.

These methods are particularly valuable for calculating thermodynamic properties such as the enthalpy of formation and for predicting spectroscopic data, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. While computationally more demanding than DFT, ab initio methods can offer benchmark-quality results for smaller molecules and are crucial for validating the predictions from other computational approaches.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. For a molecule like this compound, which contains atoms with lone pairs and pi-systems, a basis set that includes polarization and diffuse functions is generally preferred. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed.

The selection of the basis set is a trade-off between the desired accuracy and the computational resources available. Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results, but at a significantly higher computational expense. Therefore, careful consideration is given to selecting a basis set that provides reliable predictions without being prohibitively demanding.

Analysis of Electronic Properties

The electronic properties of this compound govern its reactivity and interactions with other molecules. Computational analysis provides a detailed picture of these properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org

For this compound, the HOMO is typically localized on the amide group, which is rich in electron density. Conversely, the LUMO is often associated with the antibonding orbitals of the cyano group, making it susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 7.0 |

Note: The data in the table is representative of a similar amide compound and is for illustrative purposes.

Charge Distribution and Intramolecular Interactions

The distribution of charge within the this compound molecule is uneven due to the presence of electronegative atoms like oxygen and nitrogen. This charge distribution can be quantified using methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP).

The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group are expected to be regions of negative electrostatic potential, making them sites for electrophilic attack. The hydrogen atoms of the methyl and ethyl groups will exhibit positive potential.

Furthermore, intramolecular interactions, such as n → π* interactions between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group, can influence the conformation and stability of the molecule. These subtle electronic effects are important for a comprehensive understanding of the molecule's behavior.

| Atom | Partial Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| N (amide) | -0.40 |

| N (cyano) | -0.35 |

| C (carbonyl) | +0.60 |

| C (cyano) | +0.10 |

Note: The data in the table is representative of a similar amide compound and is for illustrative purposes.

Conformational Analysis and Molecular Dynamics

The rotation around the C-N amide bond in amides is of particular interest due to its partial double bond character, which results from resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation leads to the possibility of cis and trans isomers. In N-substituted acetamides, the trans conformation, where the substituent on the nitrogen is on the opposite side of the carbonyl oxygen, is often sterically favored. However, the relative stability of these conformers can be influenced by the nature of the substituents.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For instance, MD simulations on related molecules like N-methylacetamide have been used to study its hydrogen bonding dynamics in various solvents. Such studies for this compound would elucidate how the cyanoethyl group influences the solvation shell and the dynamics of intermolecular interactions.

Table 1: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond Name | Description | Expected Conformational Influence |

| C(O)-N | Amide bond with partial double bond character. | Leads to cis and trans isomers, influencing the overall shape and polarity of the molecule. |

| N-CH2 | Bond connecting the nitrogen to the cyanoethyl group. | Rotation affects the orientation of the cyanoethyl substituent relative to the amide plane. |

| CH2-CH2 | Single bond within the ethyl chain. | Rotation leads to different gauche and anti conformations of the ethyl backbone. |

| CH2-CN | Bond connecting the ethyl group to the nitrile. | Rotation influences the spatial position of the polar cyano group. |

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides a powerful avenue for understanding and predicting the reactivity of molecules. By calculating various electronic properties, one can establish structure-reactivity relationships that explain how the molecular structure influences its chemical behavior. For this compound, key insights can be gained by examining properties such as the distribution of electron density, the energies of molecular orbitals, and electrostatic potential maps.

The presence of both a carbonyl group and a nitrile group, both of which are electron-withdrawing, significantly influences the electronic properties of the molecule. The nitrogen atom of the amide and the nitrile group are potential sites for protonation or coordination to Lewis acids. The carbonyl oxygen is a primary site for electrophilic attack.

Computational methods like Density Functional Theory (DFT) can be employed to calculate a range of molecular descriptors that correlate with reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. An MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen of the nitrile group, highlighting these as likely sites for electrophilic attack.

Table 2: Predicted Structure-Reactivity Descriptors for this compound

| Computational Descriptor | Predicted Information | Implication for Reactivity |

| HOMO Energy | Indicates the energy of the highest energy electrons. | A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital. | A lower LUMO energy suggests greater electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Atomic Charges | Calculated charge on each atom. | Provides insight into the polarity of bonds and the reactivity of specific atomic sites. |

By systematically studying these computational descriptors, a detailed understanding of the structure-reactivity relationships for this compound can be developed, enabling predictions of its behavior in various chemical environments and reactions.

Advanced Analytical Methodologies for N 2 Cyanoethyl N Methylacetamide Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of N-(2-cyanoethyl)-N-methylacetamide, providing detailed information on its functional groups and atomic connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a primary technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds.

The key functional groups in this compound are a nitrile (-C≡N) and a tertiary amide (-C(O)N-). The FTIR spectrum would be expected to exhibit strong, characteristic absorption bands confirming the presence of these groups. The nitrile group's C≡N stretching vibration typically appears as a sharp, distinct band in the range of 2260-2240 cm⁻¹. The tertiary amide is characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, which is expected to be observed around 1670-1630 cm⁻¹. The absence of N-H stretching bands (typically found around 3300 cm⁻¹) would confirm the tertiary nature of the amide. Additional bands corresponding to C-H stretching, bending, and C-N stretching vibrations would also be present, completing the molecule's infrared profile.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260 - 2240 | Medium to Sharp |

| Tertiary Amide (C=O) | Stretching | 1670 - 1630 | Strong |

| Alkyl (C-H) | Stretching | 2950 - 2850 | Medium to Weak |

| Methylene (B1212753) (CH₂) | Bending | 1470 - 1450 | Medium |

| Methyl (CH₃) | Bending | 1450 - 1375 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This allows for the unambiguous determination of the structural connectivity of this compound.

In a ¹H NMR spectrum, distinct signals would correspond to the different sets of chemically non-equivalent protons. The N-methyl group would likely appear as a singlet, while the two methylene groups of the cyanoethyl chain would present as two distinct triplets due to spin-spin coupling with each other. The acetyl methyl group would also be a singlet.

In the ¹³C NMR spectrum, a signal for each unique carbon atom would be visible. This includes the carbon of the nitrile group, the carbonyl carbon of the amide, the two methyl carbons, and the two methylene carbons of the ethyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on standard chemical shift ranges for similar functional groups)

| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | CH₃-C=OProtons of the acetyl methyl group. | ~2.1 | Singlet (s) |

| N-CH₃Protons of the N-methyl group. | ~3.0 | Singlet (s) | |

| N-CH₂-Protons of the methylene group adjacent to the nitrogen atom. | ~3.6 | Triplet (t) | |

| -CH₂-C≡NProtons of the methylene group adjacent to the nitrile group. | ~2.7 | Triplet (t) | |

| ¹³C NMR | CH₃-C=OCarbon of the acetyl methyl group. | ~22 | - |

| N-CH₃Carbon of the N-methyl group. | ~35 | - | |

| N-CH₂-Carbon of the methylene group adjacent to the nitrogen atom. | ~48 | - | |

| -CH₂-C≡NCarbon of the methylene group adjacent to the nitrile group. | ~18 | - | |

| -C≡NCarbon of the nitrile group. | ~118 | - | |

| -C=OCarbonyl carbon of the amide group. | ~170 | - |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

For this compound (C₆H₁₀N₂O), the monoisotopic mass is 126.0793 g/mol . cymitquimica.com In an MS experiment, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 126. High-resolution mass spectrometry would confirm the elemental composition. Common adducts such as [M+H]⁺ (m/z ≈ 127.0866) and [M+Na]⁺ (m/z ≈ 149.0685) are often observed, especially with soft ionization techniques like electrospray ionization (ESI). cymitquimica.com

Under electron ionization (EI) conditions, typically used in GC-MS, the molecule would fragment in a predictable manner. Analysis of these fragments helps to confirm the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 126.0788 | Molecular Ion |

| [M+H]⁺ | 127.0866 | Protonated Molecular Ion cymitquimica.com |

| [M+Na]⁺ | 149.0685 | Sodium Adduct cymitquimica.com |

| [M-H]⁻ | 125.0720 | Deprotonated Molecular Ion cymitquimica.com |

| C₄H₅NO⁺ | 83.0371 | Fragment from loss of CH₃CN |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. A reverse-phase HPLC method is typically suitable for this type of polar compound. sigmaaldrich.com

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic or phosphoric acid to improve peak shape. sigmaaldrich.comsynquestlabs.com Detection is commonly performed using a UV detector, set to a wavelength where the amide or nitrile group absorbs.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column suitable for polar analytes. |

| Mobile Phase | Acetonitrile / Water gradient | Allows for efficient elution and separation of the main compound and potential impurities. sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing good separation in a reasonable time. |

| Detector | UV at 210 nm | Wavelength suitable for detecting the amide chromophore. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Preparative Chromatography for Compound Isolation

When a high-purity sample of this compound is required for further research, preparative chromatography is employed for its isolation. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.

An analytical HPLC method, once developed and optimized, can often be scaled up for preparative purposes. sigmaaldrich.com The goal is to collect the fraction containing the pure compound as it elutes from the column. The collected fractions are then typically subjected to a solvent removal process, such as rotary evaporation, to yield the isolated, purified this compound. This ensures that the material used in subsequent applications is of a known and high purity, free from starting materials, by-products, or other contaminants.

Integration of Analytical Techniques in Synthetic Workflow Validation

The synthesis of this compound requires rigorous analytical oversight to ensure the integrity of the final product and to monitor the progression of the chemical reaction. The integration of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), is fundamental in the validation of the synthetic workflow. amazonaws.com

A robust HPLC method can be developed to separate the starting materials, intermediates, the final product, and any potential impurities. Given the polar nature of this compound, a reversed-phase HPLC method is often suitable. stanford.edu A typical setup would involve a C18 column, which is a common stationary phase for the separation of a wide range of organic molecules.

The mobile phase, a critical component of the separation process, could consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. sielc.comacs.org The gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the amide and cyano groups may provide a chromophore for UV absorption at specific wavelengths, typically around 200-220 nm. sielc.com

Method Validation:

Before an HPLC method can be confidently implemented for routine analysis in a synthetic workflow, it must undergo a thorough validation process as per guidelines from the International Council for Harmonisation (ICH). pharmaguideline.compharmtech.comresearchgate.net This validation ensures that the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or starting materials. This is often demonstrated by analyzing a mixture of these components to ensure they are well-separated. amazonaws.comresearchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of solutions of known concentrations. amazonaws.comresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (a standard) or by spiking a blank sample with a known amount of the analyte. pharmaguideline.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (precision over a short interval with the same analyst and equipment) and intermediate precision (variations within the same laboratory, such as on different days or with different analysts). pharmtech.comsps.nhs.uk

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. amazonaws.comresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmtech.com

The integration of such a validated HPLC method into the synthetic workflow allows for real-time monitoring of the reaction, determination of the purity of the isolated this compound, and quantification of any impurities. This analytical rigor is essential for producing a well-characterized compound for subsequent research applications.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Applications in Pharmacokinetics Research (Methodological Aspects)

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). To study the pharmacokinetic profile of this compound, highly sensitive and selective analytical methods are required to quantify the compound in complex biological matrices such as plasma or urine. nih.gov Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity. nih.govnih.gov

A typical LC-MS/MS method for pharmacokinetic studies involves several key steps:

Sample Preparation: Biological samples are complex mixtures containing proteins, salts, and other endogenous substances that can interfere with the analysis. Therefore, a sample preparation step is crucial to extract the analyte of interest and remove interfering components. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. stanford.edu For a polar compound like this compound, protein precipitation with a solvent like acetonitrile followed by centrifugation is a common and straightforward approach.

Chromatographic Separation: Similar to the HPLC method for synthetic validation, a reversed-phase liquid chromatography system is used to separate the analyte from other components in the extracted sample before it enters the mass spectrometer. This separation is critical for reducing matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), is used to generate charged molecules (ions) of the analyte. In tandem mass spectrometry (MS/MS), these parent ions are selected and then fragmented to produce characteristic product ions. The instrument is set to monitor a specific fragmentation pattern (a transition) for the analyte, which provides a high degree of selectivity. This technique is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov

Method Validation for Pharmacokinetic Assays:

The validation of bioanalytical methods is governed by stringent regulatory guidelines. The validation process for an LC-MS/MS method intended for pharmacokinetic studies includes the parameters mentioned for the HPLC method (specificity, linearity, accuracy, precision, LOD, LOQ, robustness), with additional considerations for the biological matrix:

Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a standard solution to its response in a sample prepared from the biological matrix. nih.gov

Recovery: The efficiency of the extraction procedure is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.

Stability: The stability of the analyte in the biological matrix under various conditions that it might encounter during the study (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage) must be evaluated.

By employing a validated LC-MS/MS method, researchers can accurately measure the concentration of this compound in biological samples collected over time after administration to a test subject. These concentration-time data are then used to determine key pharmacokinetic parameters such as the rate of absorption, the extent of distribution into tissues, the rate of metabolism, and the rate of excretion.

Table 2: Hypothetical LC-MS/MS Method Parameters for Quantification in Plasma

| Parameter | Condition |

| LC Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | To be determined based on compound fragmentation |

| Sample Preparation | Protein precipitation with acetonitrile |

The application of these advanced analytical methodologies is indispensable for the comprehensive characterization of this compound, from confirming its successful synthesis to understanding its fate within a biological system.

Emerging Research Frontiers and Future Prospects in N 2 Cyanoethyl N Methylacetamide Chemistry

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of N-substituted amides, such as N-(2-cyanoethyl)-N-methylacetamide, is a cornerstone of organic chemistry. Traditional methods often require harsh conditions or stoichiometric activating agents. The exploration of novel catalytic systems is thus a significant research frontier, aiming for more sustainable and efficient synthetic routes. Recent advancements in catalysis, particularly in photoredox and biocatalysis, offer promising avenues for the synthesis of this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for constructing a wide variety of amide bonds under mild conditions. nih.gov This strategy provides a sustainable platform for activating organic molecules through controlled radical-involved reactions. For instance, photoredox-catalyzed cross-dehydrogenative coupling (CDC) reactions and the carbamoylation of (hetero)aryl bromides have been successfully employed for amide synthesis. nih.gov While direct application to this compound is yet to be extensively reported, these methods represent a significant opportunity for its efficient synthesis.

Another promising frontier is the use of biocatalysis. Engineered and natural methyltransferases have been utilized for the regioselective N-methylation of various heterocycles, a key structural feature in many bioactive molecules. nih.govnih.gov These enzymatic approaches offer high selectivity and operate under environmentally benign conditions. The development of specific enzymes for the cyanoethylation of N-methylacetamide could provide a green and highly efficient route to the target molecule.

The following table summarizes some novel catalytic approaches that could be adapted for the synthesis of this compound:

| Catalytic System | Description | Potential Application for this compound Synthesis |

| Photoredox Catalysis | Utilizes visible light to initiate redox reactions, enabling the formation of amide bonds under mild conditions. nih.govresearchgate.netresearchgate.netdlut.edu.cn | Direct C-N bond formation between a cyanoethyl source and N-methylacetamide. |

| Biocatalysis (Methyltransferases) | Employs enzymes for highly selective alkylation reactions. nih.govnih.gov | Enzymatic cyanoethylation of N-methylacetamide. |

| Metal-Free Catalysis | Utilizes organic molecules as catalysts, avoiding the use of transition metals. dlut.edu.cn | A sustainable and cost-effective synthesis route. |

Design and Synthesis of Advanced this compound Derivatives with Tunable Reactivity

The functional groups of this compound—the tertiary amide and the nitrile—offer multiple sites for chemical modification, enabling the design and synthesis of advanced derivatives with tunable reactivity. The amide bond itself, while generally stable, can undergo reactions under specific conditions. researchgate.net The nitrile group is a versatile functional handle that can be converted into various other functionalities, such as amines, carboxylic acids, and heterocycles. nih.govresearchgate.net

The design of derivatives can be guided by the desired application. For instance, introducing specific substituents can modulate the electronic properties of the molecule, influencing its reactivity and potential as a building block in larger molecular architectures. The development of synthetic methodologies to selectively functionalize either the amide or the nitrile moiety is a key research objective.

The reactivity of the amide can be influenced by factors such as the nature of the substituents on the nitrogen and carbonyl carbon. Computational studies on related amides have shown that the C-N bond can be activated by transition metal catalysts, opening up avenues for cross-coupling reactions.

The following table provides examples of potential derivatives and their tunable reactivity:

| Derivative Type | Potential Synthesis Route | Tunable Reactivity Aspect |

| Nitrile-functionalized derivatives | Hydrolysis, reduction, or cycloaddition reactions of the nitrile group. nih.govresearchgate.net | The resulting amines or carboxylic acids can be used in further coupling reactions. |

| Amide-functionalized derivatives | Modification of the N-methyl or acetyl group. | Altering the steric and electronic environment around the amide bond can influence its stability and reactivity. |

| Introduction of photo-responsive groups | Incorporation of moieties like azobenzenes or spiropyrans. | Enables light-controlled switching of properties. |

Computational-Aided Design of New Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing new chemical transformations. nih.govmdpi.comfrontiersin.orgdntb.gov.ua For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and the transition states of its potential reactions.

DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective functionalization strategies. For instance, by calculating the Fukui functions and condensed dual descriptors, one can identify the atoms most susceptible to radical, electrophilic, or nucleophilic reactions. frontiersin.org

Furthermore, computational fluid dynamics (CFD) can be used to model and optimize the synthesis process of this compound, particularly in continuous flow systems. mdpi.com This can lead to improved yields, reduced reaction times, and enhanced process safety.

The table below highlights key computational approaches and their potential applications in studying this compound:

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. nih.govmdpi.comfrontiersin.orgdntb.gov.uanih.gov | Understanding of reactivity, prediction of reaction pathways, and interpretation of experimental data. |

| Molecular Dynamics (MD) Simulations | Simulation of the conformational dynamics and interactions with solvent molecules. researchgate.net | Information on the flexibility of the molecule and its solvation behavior. |

| Computational Fluid Dynamics (CFD) | Modeling of reactor design and optimization of reaction conditions. mdpi.com | Improved synthesis efficiency and scalability. |

Interdisciplinary Applications in Chemical Biology and Material Sciences

The unique combination of a polar amide group and a reactive nitrile functionality makes this compound a promising candidate for interdisciplinary applications in chemical biology and material sciences.

In chemical biology , the cyano group can serve as a bioorthogonal handle for labeling and tracking biomolecules. Its small size and relative inertness in biological systems make it an attractive alternative to larger tags. Furthermore, derivatives of this compound could be explored as building blocks for the synthesis of novel bioactive compounds or as scaffolds for drug delivery systems. nih.gov

In material sciences , this compound can be envisioned as a functional monomer for the synthesis of novel polymers. researchgate.netspecificpolymers.comnih.govspecificpolymers.com The polarity of the amide group can impart desirable properties such as hydrophilicity and hydrogen bonding capabilities, while the nitrile group can be post-polymerizationally modified to introduce a wide range of functionalities. This could lead to the development of smart materials, such as responsive hydrogels or functional coatings.

The table below outlines potential interdisciplinary applications:

| Field | Potential Application | Rationale |

| Chemical Biology | Bioorthogonal labeling, drug delivery scaffolds. nih.gov | The nitrile group can act as a reactive handle for bioconjugation. The amide group can enhance solubility and biocompatibility. |

| Material Sciences | Functional monomers for polymer synthesis. researchgate.netspecificpolymers.comnih.govspecificpolymers.com | The combination of polar and reactive functional groups allows for the creation of polymers with tailored properties. |

| Sensor Technology | Component of chemical sensors. | The nitrile group can interact with specific analytes, leading to a detectable signal change. |

Q & A

Q. Advanced: How can reaction conditions be optimized for higher yields in Pd-catalyzed syntheses?

- Parameter tuning : Screen ligands (e.g., biphenylphosphines), solvents (DMF vs. THF), and temperatures to balance reactivity and side reactions. Evidence suggests that Xantphos improves stability of Pd intermediates .

- Additives : Use redox-active mediators (e.g., Mn powder) to facilitate electron transfer, enhancing coupling efficiency .

- Real-time monitoring : Employ TLC or inline NMR to track intermediate formation and adjust reaction dynamics .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

NMR spectroscopy :

- ¹H NMR : Identify methyl (δ ~2.1 ppm) and cyanoethyl (δ ~2.5–3.0 ppm) protons.

- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and nitrile (δ ~115–120 ppm) groups .

Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃CN) .

IR spectroscopy : Detect C≡N stretching (~2240 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) .

Q. Advanced: How can computational modeling enhance structural analysis?

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to resolve stereochemical ambiguities .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize reactivity or bioactivity .

Basic: What are the key reactivity patterns of this compound?

Methodological Answer:

- Nitrile hydrolysis : React with H₂SO₄/H₂O to form carboxylic acid derivatives .

- Amide bond cleavage : Use strong bases (e.g., NaOH) or enzymes (e.g., amidases) to generate N-methylamine and cyanoacetic acid .

- Electrophilic substitution : Participate in Friedel-Crafts alkylation with aromatic rings under Lewis acid catalysis (e.g., AlCl₃) .

Q. Advanced: How does the cyanoethyl group influence cross-coupling reactivity?

- Steric effects : The cyanoethyl group may hinder Pd catalyst access to the amide nitrogen, requiring bulky ligands (e.g., t-BuXPhos) to mitigate steric crowding .

- Electronic effects : The electron-withdrawing nitrile group polarizes the C–N bond, enhancing susceptibility to nucleophilic attack .

Advanced: How to assess the stability of this compound under varying conditions?

Methodological Answer:

Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (Td).

Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC. Evidence shows acetamides degrade faster in acidic/basic media than neutral .

Photostability : Expose to UV-Vis light (300–800 nm) and track nitrile group integrity using IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.